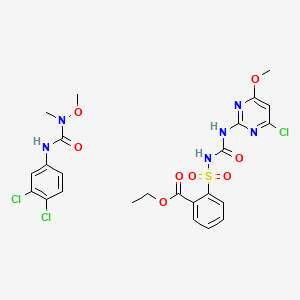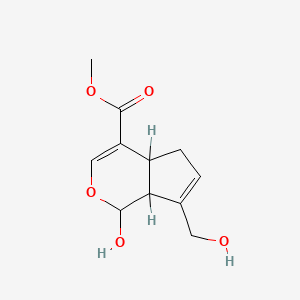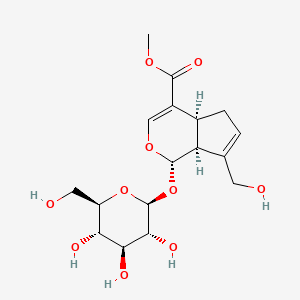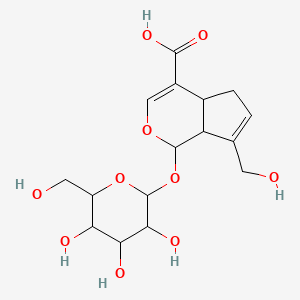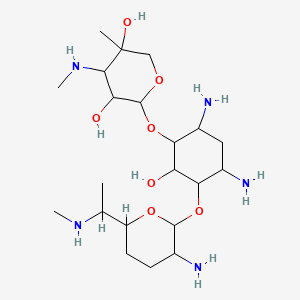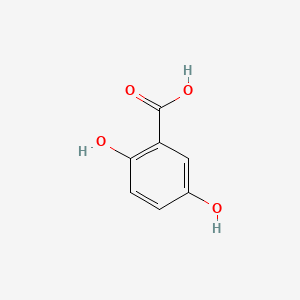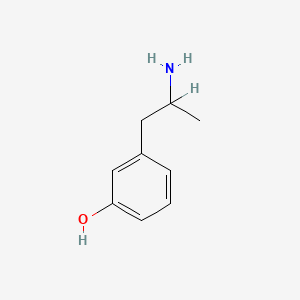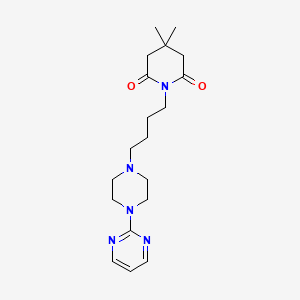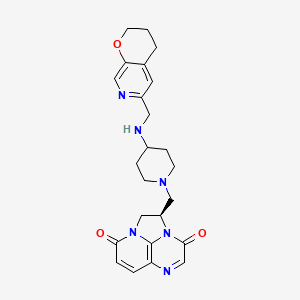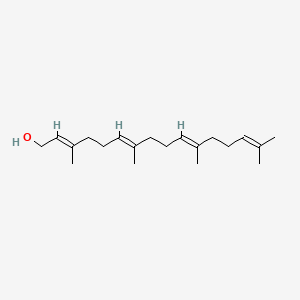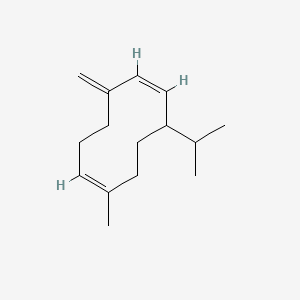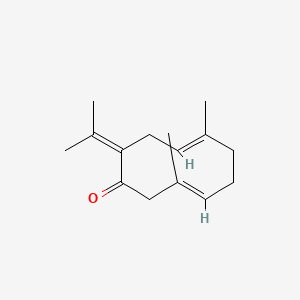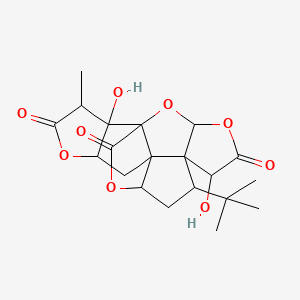
银杏内酯 A
描述
The compound 9H-1,7a-(Epoxymethano)-1H,6aH-cyclopenta[c]furo[2,3-b]furo[3’,2’:3,4]cyclopenta[1,2-d]furan-5,9,12(4H)-trione, 3-tert-butylhexahydro-4,7b-dihydroxy-8-methyl- is a complex organic molecule with a unique structure. It belongs to the class of furan derivatives, which are known for their high reactivity and biological activity . This compound is characterized by its multiple fused ring systems and functional groups, making it a subject of interest in various fields of scientific research.
科学研究应用
This compound has a wide range of scientific research applications, including:
作用机制
Target of Action
Ginkgolide A, a highly active PAF antagonist cage molecule , is known to interact with several targets. It has been found to bind to the G-protein-coupled receptor , and it also has effects on α-tubulin biology . These targets play crucial roles in various biological processes, including neurotransmission and cellular structure .
Mode of Action
Upon binding to the G-protein-coupled receptor, Ginkgolide A inhibits the activation of adenyl cyclase, leading to a decrease in the level of cyclic AMP . This results in a decreased level of arachidonic acid , which can influence various cellular processes.
Biochemical Pathways
Ginkgolide A has been found to influence several biochemical pathways. It is known to activate the JAK2/STAT3 (Janus kinase 2/signal transducer and activator of transcription 3) and p38 MAPK (mitogen-activated protein kinase) pathways . These pathways play important roles in immune system regulation .
Result of Action
Ginkgolide A has been shown to have neuroprotective properties . It can influence neurotransmitter action, such as that of glutamate or dopamine . Furthermore, it has been found to induce the inhibition of platelet-activating factors (PAF) , and it can influence the inflammatory process .
生化分析
Biochemical Properties
Ginkgolide A presents a wide variety of neuroregulatory properties. It is known to condition the action of neurotransmitters such as glutamate or dopamine . It also induces the inhibition of platelet-activating factors (PAF), influencing the inflammatory process . The interaction of Ginkgolide A with these enzymes, proteins, and other biomolecules plays a crucial role in its biochemical reactions .
Cellular Effects
Ginkgolide A has been found to enhance cell viability, indicative of its neuroprotective effects . It exerts its influence on cell function by suppressing the NF-κB signaling pathway, which involves anti-apoptosis and anti-inflammation mechanisms . This product has a significant impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Ginkgolide A exerts its effects through several mechanisms. It is known to bind with biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For instance, it has been found that Ginkgolides are a new class of microtubule-modulating agents with distinct effects on α-tubulin biology .
Dosage Effects in Animal Models
In animal models, the effects of Ginkgolide A vary with different dosages. For instance, in a study on rats, Ginkgolide A showed a significant reduction of nystagmus scores and postural asymmetry, and an increased mobility in the open field at a concentration of 75 mg/kg .
Metabolic Pathways
Ginkgolide A is involved in several metabolic pathways. Terpenoids such as Ginkgolides are biosynthesized from a universal 5-carbon building block: Isopentenyl diphosphate (IPP). IPP can be derived from two pathways: One is the classical cytosolic mevalonic acid (MVA) pathway and the other is the plastidial methylerythritol 4-phosphate (MEP) pathway, which is mevalonate independent .
Transport and Distribution
Ginkgolides, including Ginkgolide A, are synthesized in the fibrous root and main root periderm of the Ginkgo biloba tree. These compounds are then transported through the old stem cortex and phloem to the leaves .
Subcellular Localization
The subcellular localization of Ginkgolide A is mainly at the cytoplasmic level
准备方法
The synthesis of this compound involves multiple steps, including the formation of the furan ring and subsequent functionalization. One common synthetic route involves the use of furan-2-yl-methanol derivatives, which undergo a series of reactions including alkylation, cyclization, and oxidation . The reaction conditions typically involve the use of catalysts such as DABCO (1,4-diazabicyclo[2.2.2]octane) and solvents like dichloromethane (DCM) under an inert atmosphere . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure efficiency and consistency.
化学反应分析
This compound undergoes various types of chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
相似化合物的比较
Compared to other furan derivatives, this compound is unique due to its multiple fused ring systems and functional groups. Similar compounds include:
Furo[2,3-b]pyrroles: Known for their high reactivity and biological activity.
Coumarin derivatives: Widely studied for their medicinal properties.
Polysubstituted furans: Used in various industrial applications.
These compounds share some structural similarities but differ in their specific functional groups and reactivity, making each unique in its applications and properties.
属性
CAS 编号 |
15291-75-5 |
|---|---|
分子式 |
C20H24O9 |
分子量 |
408.4 g/mol |
IUPAC 名称 |
(1R,3R,10R,13S,16S,17R)-8-tert-butyl-6,17-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione |
InChI |
InChI=1S/C20H24O9/c1-7-12(22)26-10-6-17-9-5-8(16(2,3)4)18(17)11(21)13(23)28-15(18)29-20(17,14(24)27-9)19(7,10)25/h7-11,15,21,25H,5-6H2,1-4H3/t7-,8?,9-,10+,11?,15+,17?,18?,19-,20-/m1/s1 |
InChI 键 |
FPUXKXIZEIDQKW-DCKBSNKZSA-N |
SMILES |
CC1C(=O)OC2C1(C34C(=O)OC5C3(C2)C6(C(C5)C(C)(C)C)C(C(=O)OC6O4)O)O |
手性 SMILES |
C[C@@H]1C(=O)O[C@@H]2[C@]1([C@@]34C(=O)O[C@H]5C3(C2)C6([C@H](O4)OC(=O)C6O)C(C5)C(C)(C)C)O |
规范 SMILES |
CC1C(=O)OC2C1(C34C(=O)OC5C3(C2)C6(C(C5)C(C)(C)C)C(C(=O)OC6O4)O)O |
外观 |
Solid powder |
熔点 |
280 °C |
Key on ui other cas no. |
15291-75-5 |
物理描述 |
Solid |
Pictograms |
Irritant |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
BN 52020 BN-52020 BN52020 ginkgolide A |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: GA appears to exert its protective effects by binding to the transcription factor forkhead box O1 (FoxO1). This interaction attenuates cardiomyocyte inflammation, oxidative stress, and apoptosis. [] GA reverses the LPS-induced downregulation of FoxO1 in the nucleus and the upregulation of phosphorylated FoxO1 in H9C2 cells. Downstream genes of FoxO1, such as KLF15, TXN2, NOTCH1, and XBP1, are also involved in these protective effects. []
A: GA has been shown to alleviate Aβ-induced pathological behaviors in a Caenorhabditis elegans model, including paralysis, reduced chemotaxis behavior, and 5-HT hypersensitivity. [] This protective effect is associated with the inhibition of Aβ oligomerization and the reduction of Aβ deposits. [] While GA reduces oxidative stress, this mechanism does not appear to be the primary driver of its anti-Aβ effects. []
A: The molecular formula of GA is C20H24O9, and its molecular weight is 408.39 g/mol. [, ]
A: GA is a terpene trilactone characterized by a complex ring system, including a spiro[furan-3,2′-furo[3,2-b]furan] moiety, commonly referred to as the "cage" structure. This cage structure is decorated with various functional groups, including hydroxyl groups and a tert-butyl substituent. [, ]
A: While the provided research does not explicitly address the stability of GA under various storage conditions, it does highlight the importance of analytical method validation to ensure the accuracy, precision, and specificity of GA quantification. [] This implies the need to control storage conditions to maintain GA stability during research and development.
ANone: The provided research focuses on the pharmacological activities of GA and does not indicate any inherent catalytic properties or applications.
A: How was molecular docking used to study GA’s interaction with FoxO1?
A: Conformational analysis and docking simulations were conducted using a homology model of the α1 glycine receptor. These studies revealed two potential binding sites for GA within the receptor pore, both involving interactions with 6′ M2 residues. []
A: Replacing the hydroxyl group at the C-10 position of GA with an acetoxy group, as seen in ginkgolide B, enhances its inhibitory potency at the glycine receptor. [] This suggests that the C-10 position plays a crucial role in the interaction of GA with this target.
A: The presence of the β subunit in the glycine receptor influences the sensitivity of different ginkgolides. For instance, ginkgolide A exhibits enhanced sensitivity in the α2β GlyR compared to the α2 GlyR, while this effect is not observed in the α1β GlyR compared to the α1 GlyR. []
A: Co-administration of GA with a mixture of sesame extract and turmeric oil significantly increases the concentration of GA in the brains of mice compared to administration of GA alone. This suggests that this combination can enhance the bioavailability of GA. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


